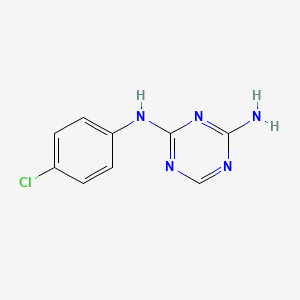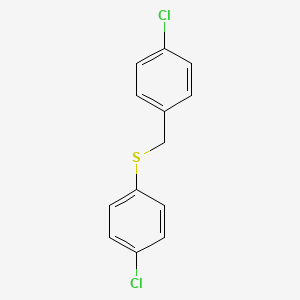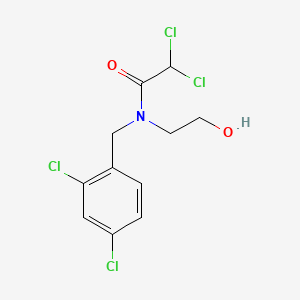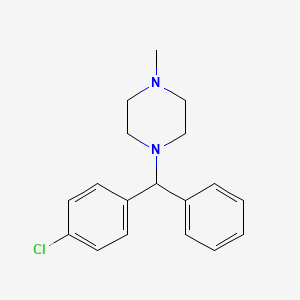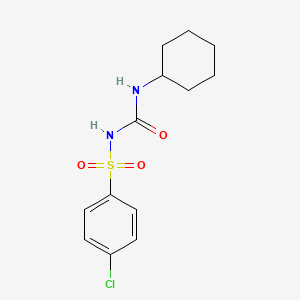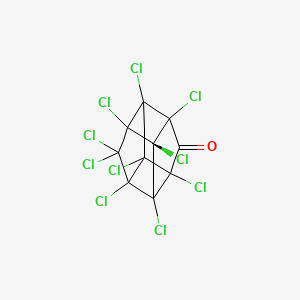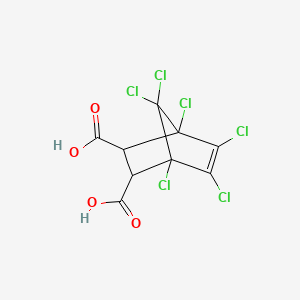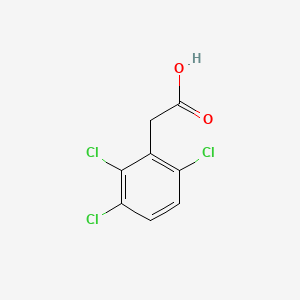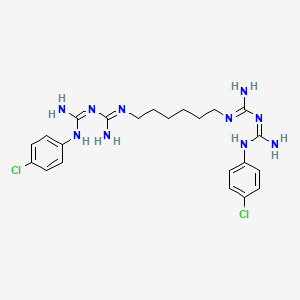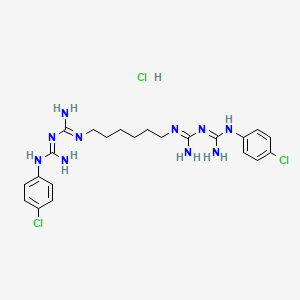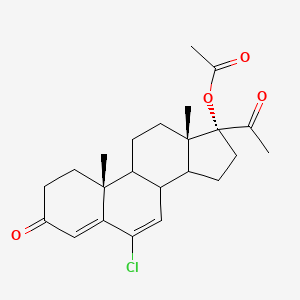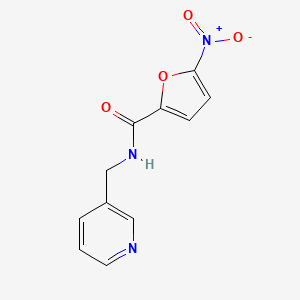
氯-APB 氢溴酸盐
概述
描述
盐酸舒必利是一种合成有机化合物,以其作为多巴胺 D1 受体完全激动剂的作用而闻名。它主要用于科学研究,以研究多巴胺受体激活的影响。 该化合物对 D1 受体比对 D2 受体具有选择性,并且已被证明能诱导大鼠纹状体膜中依赖多巴胺 D1 受体的腺苷酸环化酶活性 .
科学研究应用
盐酸舒必利具有广泛的科学研究应用:
神经科学: 它用于研究多巴胺 D1 受体在大脑中的作用,特别是与运动控制、奖赏和认知相关的作用。
药理学: 该化合物用于研究多巴胺受体激活对各种生理过程的影响。
药物开发: 盐酸舒必利作为靶向多巴胺受体的新药开发的参考化合物。
作用机制
盐酸舒必利通过结合和激活多巴胺 D1 受体来发挥作用。这种激活导致腺苷酸环化酶的刺激,从而增加环状腺苷单磷酸 (cAMP) 的产生。升高的 cAMP 水平激活蛋白激酶 A,然后磷酸化各种靶蛋白,从而导致细胞功能发生变化。 该化合物对 D1 受体比对 D2 受体的选择性是由于其对 D1 受体亚型的特定结合亲和力 .
生化分析
Biochemical Properties
Chloro-APB hydrobromide plays a crucial role in biochemical reactions by interacting with D1 dopamine receptors . These receptors are proteins that are part of the dopamine system, which is involved in several functions including behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning .
Cellular Effects
The effects of Chloro-APB hydrobromide on cells are primarily mediated through its action on D1 dopamine receptors. It has been used to pharmacologically stimulate D1 dopamine receptors and study its influence on locomotor response in fat mass and obesity-associated protein (FTO) deficient dopamine D1 receptor-expressing medium spiny neurons (D1 MSNs) of mice .
Molecular Mechanism
Chloro-APB hydrobromide exerts its effects at the molecular level primarily through its action as a D1 dopamine receptor agonist . As an agonist, it binds to these receptors and activates them, influencing various cellular and physiological processes .
Temporal Effects in Laboratory Settings
It is known that Chloro-APB hydrobromide is light sensitive , indicating that its stability and effectiveness may decrease over time when exposed to light.
准备方法
盐酸舒必利的合成涉及多个步骤,从制备苯并氮杂卓核心结构开始。合成路线通常包括以下步骤:
苯并氮杂卓核心的形成: 这涉及将适当的前体环化以形成苯并氮杂卓环系。
官能团的引入: 氯和羟基在苯并氮杂卓环上的特定位置引入。
烯丙基化: 在苯并氮杂卓环的氮原子上添加一个烯丙基。
氢溴酸盐的形成: 最后一步涉及形成氢溴酸盐以提高化合物的稳定性和溶解度.
化学反应分析
盐酸舒必利会发生几种类型的化学反应:
氧化: 苯并氮杂卓环上的羟基可以被氧化形成醌。
还原: 该化合物可以被还原以除去氯原子,从而产生脱氯衍生物。
取代: 氯原子可以使用亲核取代反应被其他官能团取代。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂和甲醇钠等亲核试剂。 从这些反应中形成的主要产物包括醌、脱氯衍生物和取代的苯并氮杂卓 .
相似化合物的比较
盐酸舒必利在多巴胺受体激动剂中是独一无二的,因为它对 D1 受体具有高度选择性。类似的化合物包括:
盐酸舒必利: 另一种多巴胺 D1 受体激动剂,具有类似的特性,但结合亲和力不同。
盐酸氯丙嗪: 一种具有相似化学结构和药理学特性的化合物。
盐酸舒必利: 多巴胺 D1 受体的部分激动剂,用于类似的研究应用.
这些化合物与盐酸舒必利具有结构相似性,但在结合亲和力、选择性和药理学效应方面有所不同。
属性
IUPAC Name |
9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXGFAVTAAQOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017951 | |
| Record name | (+/-)-Chloro-APB hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74115-01-8 | |
| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-Chloro-APB hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
